Product packaging for Allyl fluoride(Cat. No.:CAS No. 818-92-8)

Allyl fluoride

Cat. No.: B1294484
CAS No.: 818-92-8
M. Wt: 60.07 g/mol
InChI Key: QCMKXHXKNIOBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Allyl fluoride is a useful research compound. Its molecular formula is C3H5F and its molecular weight is 60.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5F B1294484 Allyl fluoride CAS No. 818-92-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F/c1-2-3-4/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMKXHXKNIOBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231374
Record name 3-Fluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

818-92-8
Record name Allyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=818-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoropropene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoropropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.326
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Allyl fluoride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8N8C77QY3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Significance of Organofluorine Compounds in Contemporary Chemical Synthesis

Organofluorine compounds, organic compounds containing a carbon-fluorine bond, are integral to modern chemical synthesis. wikipedia.org The unique properties of the fluorine atom, such as its small size and high electronegativity, impart valuable characteristics to organic molecules. tandfonline.com The carbon-fluorine bond is one of the strongest covalent single bonds, which enhances metabolic stability and lipophilicity, properties that are highly desirable in pharmaceuticals and agrochemicals. chinesechemsoc.org It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.orgcas.cn

The introduction of fluorine into organic compounds can significantly alter their physical, chemical, and biological properties. numberanalytics.com For instance, fluorination can enhance the bioavailability and stability of drug candidates, making it a crucial strategy in drug discovery and development. numberanalytics.com Furthermore, the fluorine-18 (B77423) isotope is a vital component in Positron Emission Tomography (PET), a powerful imaging technique used in medical diagnostics. tandfonline.com The growing importance of organofluorine compounds has spurred the development of new and safer fluorinating agents and synthetic methodologies. chinesechemsoc.orgmdpi.com

Key Contributions of Fluorine in Organic Molecules:

Enhanced Metabolic Stability: The strength of the C-F bond makes molecules more resistant to metabolic degradation, increasing their in-vivo half-life. numberanalytics.com

Increased Lipophilicity: Fluorine can increase a molecule's ability to pass through cell membranes, improving its bioavailability. tandfonline.com

Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, affecting how a molecule interacts with its biological target. numberanalytics.com

Historical Context and Evolution of Allylic Fluoride Chemistry

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has emerged as a powerful tool for the selective and efficient formation of carbon-fluorine (C-F) bonds, overcoming many limitations of traditional fluorination methods.

Palladium catalysis offers a versatile platform for allylic fluorination, enabling the use of various fluoride sources and the development of asymmetric variants.

The development of palladium-catalyzed allylic fluorination using a nucleophilic fluoride source represents a significant advance in the field. Early breakthroughs demonstrated the feasibility of using silver fluoride (AgF) as a competent fluoride source in these transformations.

In 2010, a notable strategy was developed for the C–F bond formation from readily available cyclic allylic chlorides using a Pd(0) catalyst in conjunction with AgF. beilstein-journals.org This method, which proceeds at room temperature, was shown to involve an SN2-type attack of fluoride on an electrophilic Pd(II)-allyl intermediate. beilstein-journals.orgucla.edunih.govacs.org The mechanism involves the generation of both the nucleophile and the electrophile from an allylpalladium fluoride key intermediate. researchgate.netacs.org

Further research expanded this methodology to include allylic phosphorothioate (B77711) esters as substrates for Pd(0)-catalyzed allylic fluorination with AgF. beilstein-journals.org The reaction with cinnamyl phosphorothioate esters showed high regioselectivity. beilstein-journals.org The observed retention of stereochemical configuration suggests a mechanism involving a palladium-π-allyl intermediate that undergoes rapid π-σ-π isomerization. beilstein-journals.org

Table 1: Palladium-Catalyzed Allylic Fluorination using Silver Fluoride (AgF)

Substrate Type Leaving Group Key Findings Reference
Cyclic Allylic Chlorides Chloride Reaction proceeds at room temperature via SN2 attack of fluoride on a Pd(II)-allyl intermediate. beilstein-journals.org
Acyclic Allylic Chlorides Chloride Method extended to achieve high regio- and enantioselectivity. beilstein-journals.org

A pivotal development in palladium-catalyzed allylic fluorination has been the advent of asymmetric catalysis to produce enantioenriched allyl fluorides. This has been achieved through the use of chiral ligands that control the stereochemical outcome of the fluorination.

Building on the use of AgF, researchers successfully accomplished the enantioselective fluorination of cyclic allylic chlorides using a Pd(0) catalyst paired with a Trost bisphosphine ligand. ucla.edunih.govacs.org This approach provides access to highly enantioenriched cyclic allylic fluorides with broad functional group tolerance under mild conditions. ucla.edunih.govacs.org The reaction conditions are notably mild and can be conducted without the rigorous exclusion of air or moisture. ucla.edu This method was later extended to the highly regio- and enantioselective fluorination of acyclic allylic chlorides, utilizing a different chiral bisphosphine ligand that resulted in larger bite angles and good product yields. beilstein-journals.org Evidence supports a mechanism where the C-F bond is formed via an SN2-type attack of fluoride on the palladium(II)-allyl intermediate. ucla.edunih.govacs.org

Table 2: Asymmetric Palladium-Catalyzed Allylic Fluorination

Substrate Ligand Key Feature Outcome Reference
Cyclic Allylic Chlorides Trost Bisphosphine Enantioselective Fluorination Highly enantioenriched cyclic allylic fluorides. ucla.edunih.govacs.org

The palladium-catalyzed fluorination methodology has demonstrated notable chemoselectivity, allowing for the selective fluorination of one functional group in the presence of another. This is particularly valuable in the synthesis of complex molecules where specific reaction sites must be targeted.

In a demonstration of this selectivity, a bifunctional substrate containing both an allylic chloride and an allylic carbonate was subjected to the palladium-catalyzed fluorination conditions with AgF. ucla.edu It was observed that allylic carbonates and acetates were unreactive under these specific conditions. ucla.edu Consequently, the fluorination occurred exclusively at the allylic chloride position, yielding the fluoroallylic carbonate as the sole fluorine-containing product in 80% yield. ucla.edu This outcome is significant because it produces a molecule that is primed for further diversification through subsequent palladium-catalyzed substitutions, as the allylic carbonate can be targeted in a separate reaction. ucla.edu

Iridium catalysis has emerged as a powerful alternative and complement to palladium, offering unique reactivity and selectivity profiles for allylic fluorination.

A significant breakthrough in the field is the development of iridium-catalyzed methods for the regio- and stereocontrolled fluorination of allylic carbonates. rsc.org A catalytic system using [Ir(COD)Cl]2 as the catalyst and tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAF)·4tBuOH as the fluoride source has proven highly effective. researchgate.netrsc.orglookchem.com

This method is characterized by a high degree of structural conservation from the starting material to the product. rsc.orglookchem.com A key feature is the unprecedented fluorination of (E)-allylic carbonates to yield linear (E)-allylic fluorides with high selectivity (l:b > 20:1, E:Z > 20:1). researchgate.netrsc.orglookchem.com This system also provided the first examples of transition-metal-catalyzed fluorination that produces (Z)-allyl fluorides with high stereoselectivity (Z:E ratio > 20:1). researchgate.netrsc.orglookchem.com The reaction tolerates a variety of functional groups, including ethers, esters, carbamates, and imides. lookchem.com

Table 3: Iridium-Catalyzed Regio- and Stereocontrolled Fluorination of Allylic Carbonates

Substrate Geometry Catalyst System Product Selectivity Reference
(E)-Allylic Carbonate [Ir(COD)Cl]2 / TBAF·4tBuOH Linear (E)-Allylic Fluoride l:b > 20:1, E:Z > 20:1 researchgate.netrsc.orglookchem.com
(Z)-Allylic Carbonate [Ir(COD)Cl]2 / TBAF·4tBuOH Linear (Z)-Allylic Fluoride Z:E > 20:1 researchgate.netrsc.orglookchem.com

Table of Compound Names

Compound Name
Allyl fluoride
Silver fluoride (AgF)
Tetrabutylammonium difluorotriphenylsilicate (TBAF)
[Ir(COD)Cl]2 (Chloro(1,5-cyclooctadiene)iridium(I) dimer)
Regio- and Stereocontrolled Fluorination of Allylic Carbonates

Cobalt-Catalyzed C-H Functionalization and Allylation

Organocatalytic Systems

Organocatalysis offers a complementary approach to transition-metal catalysis for the synthesis of allylic fluorides, avoiding the use of potentially toxic and expensive metals. researchgate.net Several organocatalytic systems have been developed for the stereoselective synthesis of fluorinated compounds.

An organocatalytic system comprising L-proline and salicylic (B10762653) acid has been shown to enable a highly stereoselective synthesis of α,α-difluoro-γ,γ-disubstituted butenals with excellent E stereoselectivity. organic-chemistry.org In another example, chiral anion phase-transfer catalysis has been utilized for the enantioselective fluorination of allylic alcohols. organic-chemistry.org In this system, the in situ generation of a directing group is crucial for achieving high enantiocontrol, leading to highly enantioenriched α-fluoro homoallylic alcohols. organic-chemistry.org

More recently, an organocatalytic asymmetric allylic benzylborylation of allyl fluorides with α-silyl benzylboronic esters has been reported. acs.org This protocol uses the fluoride ion as both a leaving group and an activator for the desilylative generation of a reactive α-boryl carbanion. acs.org This method allows for the construction of homoallylic benzylated organoboronates with two adjacent stereocenters. acs.org

Organocatalytic Fluorination of Dienamine Intermediates

Non-Catalytic and Stoichiometric Approaches

Stoichiometric methods, particularly those involving organosilicon and organoboron compounds, provide reliable and regioselective pathways to allyl fluorides.

Electrophilic fluorodesilylation has emerged as a robust method for the synthesis of allylic fluorides from allylsilane precursors. The trimethylsilyl (B98337) group directs the regioselectivity of the fluorine addition by stabilizing the β-carbocation intermediate that forms during the reaction. acs.org

A sequential cross-metathesis/electrophilic fluorodesilylation strategy provides a versatile entry to a wide array of functionalized allylic fluorides. acs.orgox.ac.uk This two-step process begins with an olefin cross-metathesis reaction to generate a functionalized allylsilane. acs.org The subsequent electrophilic fluorodesilylation is typically carried out using one equivalent of Selectfluor in acetonitrile (B52724) at room temperature. acs.org This approach has demonstrated good tolerance for various functional groups, such as ethers, enabling the smooth conversion of the corresponding allylsilanes into allylic fluorides. acs.org The reaction proceeds with a clean transposition of the double bond. nih.gov

Table 3: Fluorodesilylation of Functionalized Allylsilanes (Note: This table is interactive. You can sort and filter the data.)

EntryFunctional Group in AllylsilaneIsolated YieldReference
1Ether71% acs.org
2Ester65% acs.org
3Amide68% acs.org
4Protected Alcohol75% acs.org

A transition-metal-free, chemo-, regio-, and stereoselective electrophilic fluorodesilylation of α-silyl-substituted allylboronate esters has been developed. researchgate.netorganic-chemistry.org This method uses Selectfluor as the fluorinating agent and provides access to a variety of (E)-boryl-substituted allyl fluorides in good yields and with high (E/Z) selectivity. organic-chemistry.orgresearchgate.net The reaction is believed to proceed via an SE2′-type mechanism, where the addition of the electrophilic fluorine source generates a β-carbocation stabilized by the silicon atom, followed by desilylation. organic-chemistry.org The resulting (E)-boryl-substituted allyl fluorides are versatile synthetic intermediates that can undergo further transformations, including reductions, protodeboronations, and Suzuki-Miyaura cross-couplings, to produce diverse fluorinated molecules. organic-chemistry.orgcolab.ws

Table 4: Synthesis of (E)-Boryl-Substituted Allyl Fluorides via Fluorodesilylation (Note: This table is interactive. You can sort and filter the data.)

EntrySubstituent on Allylboronate EsterYieldE/Z RatioReference
1Phenyl96%32:1 organic-chemistry.org
24-Methylphenyl91%25:1 organic-chemistry.org
34-Methoxyphenyl88%28:1 organic-chemistry.org
4Naphthyl93%30:1 organic-chemistry.org
5Cyclohexyl85%19:1 organic-chemistry.org
Functionalized Allylsilanes as Substrates

Deoxofluorination of Allylic Alcohols

Deoxofluorination, the conversion of an alcohol to an alkyl fluoride, is a cornerstone of organofluorine chemistry. organic-chemistry.org In the context of allyl fluorides, this transformation is often achieved using aminosulfur trifluoride derivatives. researchgate.net Reagents like diethylaminosulfur trifluoride (DAST) are commonly employed for the nucleophilic displacement of allylic alcohols. acs.org However, these reactions can be complicated by the formation of side products due to allylic transposition. acs.org

More recent developments have introduced safer and more versatile deoxofluorinating agents. Bis(2-methoxyethyl)aminosulfur trifluoride, known as Deoxo-Fluor, is noted for its higher thermal stability compared to DAST. organic-chemistry.org Another reagent, tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH), which is solid and air-stable, effectively activates a range of alcohols for deoxofluorination under mild conditions that are compatible with carbonyl groups. organic-chemistry.org

A significant advancement in this area is the use of photoredox catalysis. The Jamison group has demonstrated the use of sulfur hexafluoride (SF₆) as a fluorinating agent for the deoxyfluorination of allylic alcohols. thieme-connect.commit.edu This method utilizes an Iridium(III)-based photocatalyst and a sacrificial electron donor to activate the otherwise inert SF₆ gas under visible light. thieme-connect.com This process is notable for its tolerance of various functional groups, including amides and protected amines, and often proceeds with retention of stereochemistry. thieme-connect.commit.edu

Interactive Data Table: Deoxofluorination of Allylic Alcohols
ReagentCatalyst/ConditionsSubstrate ScopeKey Features
Diethylaminosulfur trifluoride (DAST)Nucleophilic displacementAllylic alcoholsProne to allylic transposition side products. acs.org
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)Nucleophilic displacementAlcohols, aldehydes, ketones, carboxylic acidsMore thermally stable than DAST. organic-chemistry.org
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH)Mild conditionsVarious alcoholsSolid, air-stable reagent; compatible with carbonyls. organic-chemistry.org
Sulfur hexafluoride (SF₆)Ir(III) photocatalyst, visible lightAllylic alcoholsUses inert gas as fluorine source; functional group tolerant. thieme-connect.commit.edu

Ring Opening of Tertiary Cyclopropyl (B3062369) Silyl (B83357) Ethers

An alternative strategy for synthesizing allyl fluorides involves the ring-opening of tertiary cyclopropyl silyl ethers. acs.orgjst.go.jp This reaction is typically mediated by diethylaminosulfur trifluoride (DAST). The treatment of these silyl ethers with DAST at room temperature induces the opening of the cyclopropane (B1198618) ring to yield allylic fluorides, often as the sole products. rsc.org

The proposed mechanism involves the initial nucleophilic displacement of a fluorine atom in DAST by the oxygen of the substrate, followed by the elimination of trimethylsilyl fluoride. rsc.org This leads to the formation of an allylic cation, either directly or via a cyclopropyl cation intermediate, which is then attacked by a fluoride ion to form the final product. rsc.org

The regioselectivity of this reaction is noteworthy, with secondary fluorides being favored over primary fluorides. rsc.org However, the success of this method is influenced by the substituents on the cyclopropane ring. The presence of a strong electron-donating group at the C1 position or an electron-withdrawing group at C2 can prevent the formation of allyl fluorides, leading instead to fluorocyclopropanes. researchgate.netresearchgate.net Conversely, an electron-donating substituent at the C2 position promotes the desired ring-opening reaction. researchgate.netresearchgate.net While this method provides a unique route to allyl fluorides, its generality can be limited by the availability of the required cyclopropyl silyl ether starting materials. acs.org

Interactive Data Table: Ring Opening of Tertiary Cyclopropyl Silyl Ethers
ReagentSubstrateOutcomeFactors Influencing Outcome
Diethylaminosulfur trifluoride (DAST)Tertiary cyclopropyl silyl ethersAllylic fluoridesFormation of secondary fluorides is preferred over primary. rsc.org
Diethylaminosulfur trifluoride (DAST)Cyclopropyl silyl ethers with strong electron-donating group at C1 or electron-withdrawing group at C2FluorocyclopropanesSubstituents stabilize the cyclopropyl cation, preventing ring opening. researchgate.netresearchgate.net
Diethylaminosulfur trifluoride (DAST)Cyclopropyl silyl ethers with electron-donating group at C2Allylic fluoridesPromotes ring opening. researchgate.netresearchgate.net

Innovative Strategies in Allylic Fluoride Synthesis

Recent years have seen the emergence of several innovative strategies that expand the toolkit for synthesizing allylic fluorides, addressing limitations of more traditional methods.

Direct C-H Fluorination Techniques

Direct C-H fluorination represents a highly atom-economical approach to organofluorine compounds. For the synthesis of aryl allylic fluorides, the direct electrophilic fluorination of alkenes has proven effective. researchgate.net Using an electrophilic fluorinating agent like Selectfluor, styrenes can be converted to aryl allyl fluorides in good yields without the need for a transition-metal catalyst. researchgate.net The regioselectivity of this reaction is governed by electronic effects and the stabilizing influence of the aryl group on the benzylic cationic intermediate. researchgate.net

Another approach involves a fluorous tagging-detagging strategy. rsc.org In this method, fluorous allylsilanes are synthesized and then subjected to electrophilic fluorodesilylation with Selectfluor, which also serves as the detagging reagent, simplifying purification. rsc.org

Defluorofunctionalization Methodologies

Defluorofunctionalization has emerged as a powerful strategy, utilizing readily available fluorinated starting materials to create new C-C or C-heteroatom bonds. researchgate.net This approach is particularly advantageous for α,α-difluoroalkyl and α-perfluoroalkyl alkenes. nih.gov A notable example is the fluoride-initiated defluoroallylation of trifluoromethylarenes using allyltrimethylsilane (B147118). nih.gov More recently, a base-initiated, silane-mediated reductive coupling of trifluoromethylarenes has been developed, significantly broadening the scope of accessible difluoroalkylarene structures. nih.gov This method proceeds through a difluorobenzyl silane (B1218182) intermediate, which can be isolated and used as a versatile pronucleophile. nih.gov

Photoredox Reactions in Allylic Fluoride Synthesis

Photoredox catalysis has become an invaluable tool in modern organic synthesis, including the preparation of allylic fluorides. researchgate.net As mentioned earlier, the activation of SF₆ for the deoxyfluorination of allylic alcohols is a prime example. mit.edu Additionally, photoredox catalysis has been employed for the trifluoromethylation of allylsilanes. beilstein-journals.org A ruthenium-based photocatalyst enables the generation of enantioenriched branched allylic CF₃ products, where the silyl group plays a crucial role in controlling the regioselectivity. beilstein-journals.org Another novel photoredox-catalyzed method facilitates the direct allylic C-H fluorosulfonylation of alkenes, providing access to a wide array of allyl sulfonyl fluorides with excellent regioselectivity. chemrxiv.org

Electrochemistry as a Synthetic Tool for Allylic Fluorides

Electrochemistry offers a sustainable and efficient alternative for generating reactive species in synthesis. researchgate.net This approach has been successfully applied to the synthesis of glycosyl fluorides using SF₆ as the fluorine source. nih.gov The electrochemical reduction of SF₆ generates transient, active fluorinating species. This method is highly efficient and scalable, with the by-products being conveniently scavenged. nih.gov While the direct electrochemical synthesis of a broad range of simple allylic fluorides is an area of ongoing development, these results highlight the potential of electrochemistry as a valuable tool in fluorination chemistry.

Sequential Cross-Metathesis/Electrophilic Fluorodesilylation

The key principle of this approach lies in the strategic use of a trimethylsilyl group. In the second step, this group activates the alkene towards the addition of the electrophilic fluorine source, F-TEDA (Selectfluor), and controls the regioselectivity of the fluorine addition due to the stabilization of the β-cation relative to the silicon atom. acs.orgacs.org This sequence allows for the introduction of the fluorine atom at a later stage of a synthetic plan, which is advantageous as many functional groups are compatible with the process. acs.org

The first step of the sequence is the cross-metathesis of allyltrimethylsilane with various olefinic partners. acs.org This reaction has become an increasingly important method for preparing allylsilanes, offering an alternative to methods like the Wittig olefination. acs.org The availability of various active catalysts facilitates this process. acs.org Research has demonstrated that using Grubbs' second-generation catalyst with allyltrimethylsilane and a range of olefinic partners effectively produces the desired functionalized allylsilanes. acs.org

The subsequent step is the electrophilic fluorodesilylation of the functionalized allylsilanes. acs.org These transformations are typically carried out in acetonitrile at room temperature using one equivalent of Selectfluor. acs.org The allylsilane is smoothly converted into the corresponding allylic fluoride. acs.org For instance, an allylsilane containing an ether functionality was successfully converted to the corresponding allylic fluoride in a 71% isolated yield. acs.org The methodology has also been successfully applied to the synthesis of a quaternary fluorinated allylic compound, which was isolated with a 79% yield. acs.org

Cross-Metathesis of Olefins with Allyltrimethylsilane

The cross-metathesis reaction serves as the initial step for generating the necessary functionalized allylsilane precursors. The reaction is generally performed using a ruthenium-based catalyst, such as Grubbs' second-generation catalyst, in a solvent like dichloromethane (B109758) (DCM) under reflux conditions. acs.org The reaction of various olefins with allyltrimethylsilane has been shown to produce the corresponding allylsilanes in moderate to excellent yields. acs.org

Table 1: Cross-Metathesis of Various Olefins with Allyltrimethylsilane Reaction Conditions: 3 equivalents of allyltrimethylsilane, 5 mol % of Grubbs' second-generation catalyst, DCM, reflux, 48 h. acs.org

EntryOlefin SubstrateProductYield (%)E/Z Ratio
1Benzyl-protected allylic alcohol4a584:1
2Unsaturated ester (3b)4b844:1
3Unsaturated ester (3c)4c544:1
4Unsaturated ester (3d)4d743:1
5Protected allylamine (B125299) (3e)4e709:1
6N-allylphthalimide (3f)4f893:1
7Ethylvinyl ketone (3g)4g81>95:5
8Vinyl-2,3-dioxolane (3h)4h73>95:5
9gem-substituted olefin (3i)4i75-

Electrophilic Fluorodesilylation of Functionalized Allylsilanes

The second stage of the sequence involves the conversion of the allylsilanes into the target allylic fluorides. This is achieved through electrophilic fluorodesilylation using Selectfluor in acetonitrile. acs.org The reaction proceeds smoothly for a variety of substrates, demonstrating the wide applicability of this fluorination method. acs.org

Table 2: Electrophilic Fluorodesilylation of Functionalized Allylsilanes with Selectfluor Reaction Conditions: 1 equivalent of Selectfluor, acetonitrile, room temperature, 48 h. acs.org

EntryAllylsilane SubstrateProductYield (%)
14a5a71
24b5b64
34c5c65
44d5d59
54e5e62
64f5f69
74g5g55
84h5hNot Reported (Volatile)
94i5i79

Elucidation of Allylic Fluoride Reaction Mechanisms

Mechanistic Pathways of Carbon-Fluorine Bond Formation

The construction of a C-F bond in an allylic position can proceed through several distinct mechanistic routes. The operative pathway is often dictated by the choice of catalyst, fluorine source, and substrate. Key among these are nucleophilic substitution, reductive elimination, and considerations of inner- versus outer-sphere attack.

Nucleophilic substitution represents a direct approach to allylic fluorination. In this process, a fluoride (B91410) ion (F⁻) acts as a nucleophile, attacking the allylic substrate and displacing a leaving group. This can occur via two primary modes: the SN2 and SN2' mechanisms. acs.orgnih.gov

SN2 Mechanism: This pathway involves a direct, backside attack of the nucleophile at the carbon atom bearing the leaving group (the α-carbon). masterorganicchemistry.com The reaction proceeds through a single, concerted step, leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.comucla.edu In the context of palladium-catalyzed reactions, evidence supports an SN2-type attack of fluoride on a Pd(II)-allyl intermediate. ucla.eduacs.orgnih.gov This mechanism is favored for less sterically hindered substrates. chemtube3d.com

SN2' Mechanism: Also known as nucleophilic conjugate substitution, the SN2' mechanism involves the nucleophile attacking the γ-carbon of the allylic system. acs.orgnih.govchemtube3d.com This attack is concerted with the migration of the double bond and the expulsion of the leaving group from the α-carbon. acs.orgnih.gov This pathway becomes competitive or even dominant when the α-carbon is sterically hindered. acs.org Zirconium imido complexes, for instance, have been shown to react with allylic fluorides exclusively via an SN2' pathway, highlighting the unusual reactivity of allylic fluorides which are often poor substrates in other substitution reactions. nih.gov

Quantum chemical studies exploring the competition between SN2 and SN2' pathways for the reaction X⁻ + H₂C=CHCH₂Y (where X, Y = F, Cl, Br, I) have provided a deeper understanding of the factors governing this selectivity. acs.orgnih.gov The preference is influenced by the "characteristic distortivity" of the substrate and the strength of the nucleophile. acs.org

Reaction PathwaySite of Nucleophilic AttackKey FeatureFavored Conditions
SN2 α-carbonInversion of stereochemistryLess sterically hindered α-carbon
SN2' γ-carbonConcerted allylic rearrangementSterically hindered α-carbon

Reductive elimination is a fundamental step in many transition-metal-catalyzed cross-coupling reactions, including allylic fluorination. This process involves the formation of a bond between two ligands on a metal center, with a concurrent reduction in the metal's oxidation state.

In palladium catalysis, C(sp³)–F reductive elimination from a Pd(IV) intermediate is a proposed pathway. nih.gov However, this step can be challenging and often competes with other reductive elimination pathways, such as C–O bond formation. nih.gov The choice of ligand can have a profound effect on the selectivity of the reductive elimination step. nih.gov For instance, in the fluorination of alkylgold(III) complexes, C–F reductive elimination was observed to compete with β-hydride elimination. For strained cycloalkyl derivatives, where β-hydride elimination is disfavored, C–F reductive elimination becomes the major pathway, though minor products resulting from carbocation-like rearrangements, such as the formation of allyl fluoride from a cyclopropyl (B3062369) derivative, have been observed. nih.gov

Strategies to facilitate C–F reductive elimination often focus on manipulating the electronic properties of the metal center or the steric environment of the ligands. While direct C–F reductive elimination from Pd(II) has been challenging to achieve, it remains an attractive goal due to the use of nucleophilic fluoride sources. acs.orgrsc.org

The interaction between the nucleophile and the metal-allyl intermediate can be classified as either inner-sphere or outer-sphere. researchgate.netdavuniversity.org

Inner-Sphere Mechanism: In this pathway, the nucleophile first coordinates directly to the metal center before migrating to the allyl ligand. researchgate.netprinceton.edu This process often results in the retention of stereochemistry. princeton.edu Allylic substitutions with hard nucleophiles like organomagnesium reagents typically proceed through an inner-sphere mechanism. princeton.edu

Outer-Sphere Mechanism: Here, the nucleophile attacks the allyl ligand directly without prior coordination to the metal. researchgate.netprinceton.edudntb.gov.ua This is often observed with soft nucleophiles and typically leads to an inversion of stereochemistry. princeton.edu Palladium-catalyzed allylic fluorination frequently proceeds via an outer-sphere pathway, where fluoride attacks the allyl ligand of a cationic allylpalladium intermediate. acs.orgprinceton.edu This is noteworthy because fluoride is generally considered a hard nucleophile. princeton.edu Theoretical studies have indicated that outer-sphere fluoride attack on an allylpalladium intermediate is kinetically feasible. ucla.eduprinceton.edu

The choice between these pathways can be influenced by the ligand, solvent, and the nature of the fluoride source. acs.orgdavuniversity.org DFT calculations have been used to rationalize the preference for outer-sphere attack in certain rhodium-catalyzed allylic carbofluorination reactions. dntb.gov.ua

Mechanism TypeNucleophile InteractionStereochemical Outcome (Typical)
Inner-Sphere Coordinates to metal before attackRetention
Outer-Sphere Attacks allyl ligand directlyInversion

Reductive Elimination Pathways

Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species, such as intermediates and transition states. Computational and experimental studies have provided significant insights into the key players in allylic fluorination.

A central finding in the study of palladium-catalyzed allylic fluorination is the critical role of allylpalladium fluoride intermediates. acs.orgprinceton.edu Initially, it was thought that avoiding the formation of a palladium fluoride intermediate would be beneficial. acs.org However, extensive mechanistic investigations have revealed that an allylpalladium fluoride is a key intermediate, serving as the precursor to both the active nucleophile and the electrophile in the catalytic cycle. acs.orgprinceton.eduacs.org

These intermediates can exist in neutral or cationic forms. acs.org For example, halide exchange between an allylpalladium chloride and a fluoride source like AgF can generate both a neutral allylpalladium fluoride and a cationic allylpalladium complex. acs.org The neutral allylpalladium fluoride has been identified as the active nucleophile in a homobimetallic mechanism. acs.orgprinceton.edu Spectroscopic techniques like NMR and mass spectrometry have been used to observe and characterize these cationic allylpalladium intermediates. acs.orgprinceton.edu

A significant development in understanding allylic fluorination is the proposal of a homobimetallic mechanism. acs.orgprinceton.edu This model suggests that C–F bond formation occurs through the nucleophilic attack of a neutral allylpalladium fluoride complex on a cationic allylpalladium electrophile. acs.orgprinceton.eduacs.org

Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in analyzing the transition states associated with this pathway. acs.orgprinceton.edu These calculations have helped to rationalize the high branched selectivity and the unusual effects of ligands observed in regioselective fluorination reactions. acs.orgprinceton.edu The computational data support a mechanism where the neutral allylpalladium fluoride acts as the nucleophile and the cationic allylpalladium complex serves as the electrophile. acs.orgprinceton.edu The cover of an issue of the journal Organometallics has even illustrated the structure of such a proposed homobimetallic transition state. acs.org

Table of Calculated Activation Barriers for Different Nucleophiles acs.orgprinceton.edu

EntryNucleophileElectrophileCalculated Activation Barrier (kJ/mol)
1Silver FluorideCationic Allylpalladium Complex127
2Neutral Allylpalladium FluorideCationic Allylpalladium ComplexLower than Silver Fluoride pathway

Note: The table presents a simplified summary of computational findings which indicate that the activation barriers for the homobimetallic pathway (entry 2) are consistently lower than those involving silver fluoride as the direct nucleophile (entry 1), supporting the homobimetallic mechanism. acs.orgprinceton.edu

Concerted Asynchronousresearchgate.netresearchgate.net-Sigmatropic Rearrangement Transition States

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated π-electron system in a concerted fashion. stereoelectronics.orglibretexts.org Among these, the researchgate.netresearchgate.net-sigmatropic rearrangement is particularly significant in the context of allylic systems. This process involves a highly ordered, cyclic six-membered transition state, leading to the formation of a new σ-bond and the shifting of π-bonds. libretexts.orgmasterorganicchemistry.com The reaction is typically thermally allowed and proceeds suprafacially, meaning the new bond forms on the same face of the π-system. stereoelectronics.orglibretexts.org

A prime example is the Claisen rearrangement, where an allyl vinyl ether is converted into a γ,δ-unsaturated carbonyl compound upon heating. masterorganicchemistry.comwikipedia.org The reaction is driven by the formation of a thermodynamically stable carbonyl group. wikipedia.org Similarly, the Cope rearrangement involves the isomerization of a 1,5-diene. masterorganicchemistry.com

The transition state of these rearrangements is described as "concerted asynchronous." "Concerted" signifies that bond breaking and bond making occur in a single step without the formation of a discrete intermediate. masterorganicchemistry.comwikipedia.org "Asynchronous" implies that the bond-forming and bond-breaking processes are not perfectly synchronized; some bonds may be more fully formed or broken than others at the transition state.

In the context of allylic fluoride synthesis, variations of these rearrangements are employed. For instance, fluoroalkyl N-triftosylhydrazones can generate carbenes that react with homoallenols to form ylide intermediates, which subsequently undergo a researchgate.netresearchgate.net-sigmatropic rearrangement to yield multisubstituted allylic monofluorides. researchgate.net The Ireland-Claisen rearrangement, a variation involving silyl (B83357) ketene (B1206846) acetals derived from allylic esters, allows the reaction to proceed under milder conditions. stereoelectronics.orgmasterorganicchemistry.com These reactions highlight the utility of concerted asynchronous researchgate.netresearchgate.net-sigmatropic rearrangements in constructing complex fluorinated molecules.

Ylide Intermediates in Allylic Monofluoride Formation

Ylides are neutral, dipolar molecules characterized by a formal negative charge on a carbon atom directly attached to a heteroatom (such as phosphorus, sulfur, or nitrogen) bearing a formal positive charge. wikipedia.org These reactive intermediates play a notable role in the synthesis of allylic fluorides.

One documented pathway involves the reaction of fluoroalkyl N-triftosylhydrazones with a silver catalyst to generate silver carbenoids. These carbenes react with substituted homoallenols to form ylide intermediates. A subsequent HF elimination and a researchgate.netresearchgate.net-sigmatropic rearrangement lead to the formation of diverse allylic monofluorides in good yields. researchgate.net

Phosphonium (B103445) and sulfonium (B1226848) salts are also effective precursors for generating fluorinated ylides and the corresponding carbenes. researchgate.net For example, (triphenylphosphonio)difluoroacetate (B2812620) (PDFA), a stable phosphonium ylide reagent, can serve as an efficient source of difluorocarbene (:CF2) under mild warming conditions without requiring any additives. researchgate.net This difluorocarbene can then participate in reactions to form fluorinated compounds. The process involves an "umpolung" or reversal of polarity of the cation, allowing a substituent on the phosphonium salt to be transferred as a nucleophile. researchgate.net

Nitrogen-based ylides, such as azomethine ylides, are another class of intermediates. These can be envisioned as an iminium cation adjacent to a carbanion and are typically generated from the condensation of α-amino acids with aldehydes or through the thermal ring-opening of aziridines. wikipedia.org The involvement of such ylides provides a modular approach to building complex molecules, including those relevant to radiolabeling with fluorine-18 (B77423) for applications like Positron Emission Tomography (PET). nih.gov

Regioselectivity and Stereoselectivity Control Mechanisms

Role of Ligands and Catalysts in Stereocontrol

The control of regioselectivity and stereoselectivity in allylic fluorination is heavily dependent on the choice of transition-metal catalysts and coordinating ligands. researchgate.net Systems based on palladium, iridium, copper, and ruthenium have been developed to achieve high levels of control. researchgate.netbeilstein-journals.orgacs.org

Iridium-catalyzed systems have emerged as particularly powerful for asymmetric allylic fluorination. Chiral diene-ligated iridium complexes are effective in catalyzing the fluorination of racemic allylic trichloroacetimidates using Et3N·3HF as the fluoride source. researchgate.netthieme-connect.com These reactions can proceed through a dynamic kinetic asymmetric transformation (DYKAT), affording branched allylic fluorides with excellent enantioselectivities. researchgate.net The choice of the enantiomer of the chiral ligand can even be used to control the diastereoselectivity when the substrate already contains a stereocenter. thieme-connect.com

Copper-based reagents have also been used for the regioselective trifluoromethylation and fluorination of allylic chlorides, with mechanistic studies indicating the involvement of allyl copper intermediates. acs.org The combination of different metals, such as in a copper/iridium dual catalytic system, can further modulate stereoselectivity in the synthesis of complex fluorinated structures. rsc.org

Table 1: Examples of Catalyst-Ligand Systems in Allylic Fluorination

Catalyst System Ligand Substrate Type Fluoride Source Key Outcome Citations
Pd(0) Trost's bisphosphine Allylic chlorides AgF High regio- and enantioselectivity beilstein-journals.org
[Ir(COD)Cl]₂ Chiral bicyclo[3.3.0]octadiene Allylic trichloroacetimidates Et₃N·3HF Excellent enantioselectivity via DYKAT researchgate.net
Pd/Cr co-catalyst - Simple olefins Et₃N·3HF High branched:linear regioselectivity researchgate.net
Cu-CF₃ / Cu-F - Allylic chlorides - Regio- and stereoselective fluorination acs.org
Ir/Cu dual catalyst Chiral phosphine (B1218219) ligand Cinnamyl carbonates - High yield and stereoselectivity rsc.org

Management of Allylic Transposition in Fluorination Reactions

A significant challenge in the synthesis of allylic fluorides is controlling allylic transposition (or allylic rearrangement), where the double bond migrates, often leading to a mixture of regioisomers. acs.orgresearchgate.net This is a common issue when using reagents like (diethylamino)sulfur trifluoride (DAST) with allylic alcohols, which can result in poor selectivity. acs.org

Several strategies have been developed to manage and suppress unwanted allylic transposition. One of the most effective methods involves the use of allylsilanes. The trimethylsilyl (B98337) group acts as a regiochemical control element. In a process known as electrophilic fluorodesilylation, the silyl group enhances the reactivity of the alkene towards an electrophilic fluorine source, such as Selectfluor, and stabilizes the resulting β-cationic intermediate. acs.org This directs the C-F bond formation to a specific position, cleanly affording the transposed allylic fluoride and preventing the formation of other isomers. acs.orgbeilstein-journals.org This method has proven effective for synthesizing vicinal fluorinated protected amines, circumventing the selectivity problems associated with traditional methods. acs.org

Dynamic Kinetic Resolution in Allylic Fluorination

Dynamic kinetic resolution (DKR) is a powerful strategy for transforming a racemic starting material into a single, enantioenriched product in theoretically 100% yield, overcoming the 50% yield limitation of classical kinetic resolution. nih.govdicp.ac.cn This process requires two key conditions: the rapid racemization of the starting material under the reaction conditions and a chiral catalyst that selectively reacts with one enantiomer much faster than the other. nih.govdicp.ac.cn When applied to allylic substrates, the process is often termed a dynamic kinetic asymmetric transformation (DYKAT). researchgate.netnih.gov

A prominent example is the iridium-catalyzed asymmetric fluorination of racemic secondary allylic trichloroacetimidates. researchgate.netthieme-connect.com In this reaction, a chiral diene-ligated iridium complex catalyzes the formation of a π-allyliridium intermediate from both enantiomers of the starting material. researchgate.net Crucially, the syn and anti forms of this π-allyl intermediate can interconvert rapidly, faster than the rate of nucleophilic attack by the fluoride source (Et₃N·3HF). researchgate.net The chiral catalyst then directs the fluoride to attack one of the rapidly equilibrating intermediates preferentially, leading to the formation of the allylic fluoride product with high enantioselectivity and branched regioselectivity. researchgate.net

Computational and experimental studies support this DYKAT mechanism, confirming that the rate of isomerization of the π-allyl intermediates is faster than the C-F bond-forming step. researchgate.net This methodology has proven to be a general and effective route for preparing a variety of enantioenriched α-linear and α-branched allylic fluorides. researchgate.net

Influence of Silicon-Fluorine Interactions on Selectivity

Silicon-containing groups exert a significant influence on the selectivity of allylic fluorination reactions through both electronic and steric effects. researchgate.net The interaction between silicon and fluorine is a key factor in several synthetic methodologies.

A well-documented phenomenon is the β-silyl effect, where a silicon atom at a position beta to a developing positive charge provides substantial stabilization. researchgate.netnih.gov This effect is exploited in the synthesis of 2-fluoro-3-silylpropan-1-ols from allylsilanes. The process involves epoxidation followed by epoxide ring-opening with a fluoride source like triethylamine (B128534) trihydrofluoride (HF·Et₃N). researchgate.netacs.orgresearchgate.net The β-silyl effect accelerates the reaction and governs the complete regioselectivity of the epoxide opening by stabilizing the cationic intermediate, directing the fluoride attack. researchgate.netnih.gov Notably, these reactions proceed without significant desilylation, highlighting the stability of the silyl group under these conditions. researchgate.netresearchgate.net

In electrophilic fluorodesilylation reactions, the silyl group acts as a directing group, controlling the regioselectivity of C-F bond formation. acs.orgbeilstein-journals.org Furthermore, conformational analyses of the resulting fluorohydrin products have revealed a preference for a gauche arrangement between the C-Si and C-F bonds. nih.govacs.org While hyperconjugation would typically favor an anti-periplanar arrangement, this observed preference suggests that attractive electrostatic interactions between the silicon and the highly electronegative fluorine atom—a "silicon-fluorine gauche effect"—contribute to the conformational bias. nih.govacs.org This interaction can be a subtle but important element in stereochemical control. The kinetic resolution of allyl fluorides has also been achieved through an organocatalyzed enantioselective allylic trifluoromethylation that relies on silicon-assisted C-F bond cleavage. nih.gov

Substituent Effects on Reaction Pathways and Outcomes

The nature and position of substituents on the this compound backbone exert a profound influence on the pathways and outcomes of its reactions. These effects can be broadly categorized into electronic and steric contributions, which modulate the reactivity, regioselectivity, and stereoselectivity of various transformations. Research has demonstrated that careful selection of substituents is a critical strategy for controlling the formation of specific isomers and achieving high yields of desired products.

Electronic Effects

Electronic effects of substituents can significantly alter the reaction rates and selectivity by modifying the electron density distribution within the allyl system. In reactions proceeding through cationic intermediates, electron-donating groups can stabilize the transition state, accelerating the reaction. Conversely, electron-withdrawing groups can have a destabilizing effect.

In the context of rhodium-catalyzed asymmetric fluorination of 1,2-disubstituted allylic trichloroacetimidates, the electronic nature of substituents on the aryl ring was found to influence the enantioselectivity. For instance, installing an electron-withdrawing group in the para position of a phenyl ring led to slightly higher enantioselectivity compared to an electron-donating group. nih.gov When a trifluoromethyl group (an electron-withdrawing substituent) was introduced, it impacted the enantioselectivity of the substitution product. nih.gov

Computational studies on palladium-catalyzed regiodivergent decarboxylative allylic alkylation of allyl difluoro-β-ketoesters have provided further insights. The fluorine substituents, due to their electron-withdrawing properties and p...π conjugation, reduce the HOMO-LUMO gap, facilitating an inner-sphere sigmatropic rearrangement to yield branched products. rsc.org

Steric Effects

Steric hindrance plays a crucial role in directing the approach of reagents and influencing the stereochemical outcome of reactions involving substituted allyl fluorides. The size of substituents can dictate the preferred reaction pathway and the diastereoselectivity of the product.

In the fluorodesilylation of (E)-allylsilanes, the presence of a gem-dimethyl group on the starting silane (B1218182) dramatically improved the stereochemical outcome of the fluorination. beilstein-journals.org This steric bulk directed the reaction to form the E-isomer with high selectivity. beilstein-journals.org Similarly, in the reaction of a monomeric imidozirconium complex with allylic electrophiles, the size of the α-substituent had a significant effect on the observed diastereoselectivity. nih.gov While ethyl- and isopropyl-substituted ethers reacted to form a single regioisomer, the tert-butyl substituent proved to be prohibitively large, preventing the reaction from proceeding. nih.gov

Research on palladium-catalyzed asymmetric allylic alkylation of α-fluoro ketones has shown that the steric hindrance of the allyl carbonate had minimal effect on the reaction results. rsc.org However, in other systems, bulky substituents can significantly decrease both chemical yield and selectivity. rsc.org

Influence on Regio- and Stereoselectivity

The interplay of electronic and steric effects is paramount in controlling the regio- and stereoselectivity of reactions. In the electrophilic fluorodesilylation of α-silyl-substituted allylboronate esters, a variety of substituents on the starting material were well-tolerated, affording (E)-boryl-substituted allyl fluorides in good yields and with high (E)-selectivity. organic-chemistry.orgthieme-connect.comthieme-connect.com The presence of bulky substituents at the δ-position did not impede the reaction, and the corresponding products were obtained with good E/Z ratios. thieme-connect.com

The following tables summarize research findings on the impact of substituents on reaction outcomes.

Table 1: Effect of Substituents on the E/Z Selectivity of (E)-Boryl-Substituted Allyl Fluorides via Electrophilic Fluorodesilylation organic-chemistry.orgthieme-connect.com

Entryγ-Substituent (R)δ-SubstituentYield (%)E/Z Ratio
1MethylH8313:1
2n-PropylH859:1
34-ChlorobutylH8111:1
4PhenylH8210:1
5CyclohexylH8412:1
6HIsopropyl8212:1
7Htert-Butyl8511:1
8HPhenyl8011:1
9H4-MeO-Ph7813:1

Table 2: Influence of C2-Substituent on Rh-Catalyzed Asymmetric Fluorination nih.gov

EntryC2-SubstituentYield (%)Enantiomeric Ratio (er)
1CO₂Et8070:30
2COPh6565:35
3CH₂OBn4160:40

Table 3: Effect of Silane Substitution on Stereoselectivity of Allylic Fluoride Formation beilstein-journals.org

EntryAllylsilane SubstituentYield (%)E/Z Ratio
1-CH(Ph)CO₂Et81~1:1
2-C(CH₃)₂CH(Ph)CO₂Et95>99:1 (E only)
3-C(CH₃)₂CH(Ph)CH₂OH70>99:1 (E only)

Advanced Spectroscopic Characterization of Allyl Fluoride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organofluorine compounds. The presence of the highly sensitive ¹⁹F nucleus, in addition to ¹H, ¹³C, and ³¹P, offers a multi-faceted approach to characterization.

¹⁹F NMR spectroscopy is particularly informative due to the high sensitivity of the ¹⁹F nucleus (100% natural abundance) and its wide chemical shift range, which minimizes signal overlap. lcms.cz The chemical shift of the fluorine atom in allyl fluoride (B91410) derivatives is highly sensitive to its electronic environment. For the parent allyl fluoride (3-fluoropropene), the ¹⁹F chemical shift is approximately -114 ppm relative to CFCl₃. ucsb.edu In more complex derivatives, such as (E)-1-boryl-3-fluoro-1-butene, the major isomer exhibits a ¹⁹F chemical shift at -172.7 ppm. thieme-connect.com

Spin-spin coupling between fluorine and hydrogen nuclei (J ¹⁹F-¹H) provides crucial connectivity information. Unlike ¹H-¹H couplings, ¹⁹F-¹H couplings are often observed over two (geminal, ²J), three (vicinal, ³J), and even more bonds (long-range coupling). wikipedia.org Geminal coupling constants (²J H-C-F) can be as large as 50 Hz. wikipedia.org Vicinal coupling constants (³J H-C-C-F) are dependent on the dihedral angle between the C-H and C-F bonds, following a Karplus-type relationship.

In a substituted this compound derivative, the proton on the same carbon as the fluorine would show a large geminal coupling, while the vinyl protons would exhibit smaller vicinal couplings. For example, analysis of an (E)-boryl-substituted this compound revealed complex coupling for the vinyl proton adjacent to the fluorine-bearing carbon, with coupling constants of 18.2, 16.4, and 4.6 Hz, reflecting its interaction with multiple protons and the fluorine atom. thieme-connect.com

Table 1: Representative ¹⁹F NMR Data for this compound Derivatives

Compound¹⁹F Chemical Shift (δ, ppm)Coupling Constants (J, Hz)
This compound-114 ucsb.eduNot specified in source
(E)-1-Boryl-3-fluoro-1-butene (major isomer)-172.7 thieme-connect.comNot specified for ¹⁹F-¹H
2H,3H-Decafluoropentane (for comparison)Not specified²JFH = 43.4 Hz lcms.cz

Given the presence of multiple coupling interactions, ¹H and ¹⁹F spectra of this compound derivatives can be complex. Decoupling techniques are employed to simplify these spectra and aid in their interpretation.

¹H{¹⁹F} (Fluorine Decoupling): In this experiment, the ¹H NMR spectrum is acquired while irradiating the sample at the resonance frequencies of the ¹⁹F nuclei. This removes all ¹H-¹⁹F coupling, causing the proton signals that were previously split by fluorine to collapse into simpler multiplets. This is particularly useful for confirming which protons are coupled to fluorine and for simplifying complex splitting patterns to reveal underlying ¹H-¹H couplings. rsc.org

¹⁹F{¹H} (Proton Decoupling): Conversely, irradiating at proton frequencies while observing the ¹⁹F nucleus removes all ¹H-¹⁹F coupling from the ¹⁹F spectrum. acs.org For a molecule with a single, unique fluorine atom, this technique will cause its multiplet to collapse into a singlet. This is valuable for confirming the number of distinct fluorine environments and is often used for quantitative ¹⁹F NMR, where the integration of a sharp singlet is more accurate. nih.govnih.gov

¹³C NMR provides information about the carbon skeleton of this compound derivatives. Chemical shifts are indicative of the carbon's environment, with carbons bonded directly to fluorine appearing at a characteristic downfield position. wisc.edu

A key feature of the ¹³C NMR spectra of these compounds is the presence of ¹⁹F-¹³C coupling. The one-bond coupling (¹J ¹⁹F-¹³C) is typically very large, ranging from 160 to 350 Hz. acs.org Two-bond couplings (²J ¹⁹F-C-¹³C) are also significant, usually in the range of 15-40 Hz. thieme-connect.comacs.org These couplings are invaluable for assigning carbon signals, especially for the carbons alpha and beta to the fluorine atom. In a technique known as fluorine-decoupled carbon spectroscopy (FDCS), selective decoupling of ¹⁹F allows for the observation of otherwise obscured ³JCH couplings, which can help determine stereochemistry. acs.org

For instance, the ¹³C NMR spectrum of an (E)-boryl-substituted this compound displayed the following key signals, clearly showing the effect of fluorine coupling. thieme-connect.com

Table 2: ¹³C NMR Data for (E)-Pinacolboryl-Substituted this compound Derivative thieme-connect.com

Carbon AtomChemical Shift (δ, ppm)¹⁹F-¹³C Coupling Constant (J, Hz)Coupling Type
C-F (CH-F)90.4167.1¹J
C=C-CF151.219.7²J
CH₃-CF20.923.5²J

For this compound derivatives that incorporate a phosphonate (B1237965) group, ³¹P NMR spectroscopy is a powerful analytical tool. nih.govhuji.ac.il The chemical shift of the phosphorus nucleus provides information about its oxidation state and bonding environment.

In fluorinated phosphonates, coupling between the phosphorus and fluorine nuclei is observed. When a fluorine atom is located on the carbon adjacent to the phosphorus (as in an α-fluoroallyl phosphonate), a large two-bond coupling constant, ²J ¹⁹F-³¹P, is a characteristic feature. This coupling is highly diagnostic and aids in structural confirmation. For example, in α,α-difluoro-benzyl phosphonates, which serve as a model for fluoro-substituted phosphonates, the ²J P-F coupling is reported to be 114 Hz. researchgate.net The observation of such a coupling in the ³¹P NMR spectrum, typically as a triplet if coupled to a CF₂ group or a doublet for a CFH group, is strong evidence for the proposed structure. researchgate.net The stereocontrolled synthesis of fluorinated (E)- or (Z)-allylic phosphonates has been reported, where NMR was essential for characterization. thieme-connect.com

¹³C NMR Chemical Shifts and Coupling Constants (¹J, ²J ¹⁹F-¹³C)

High-Resolution Mass Spectrometry for Intermediate and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the analysis of this compound derivatives, particularly for identifying unknown intermediates and reaction products. thieme-connect.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four decimal places). msu.edu

This high precision allows for the unambiguous determination of a molecule's elemental formula. For example, it can distinguish between different formulas that have the same nominal mass. This capability is indispensable in the study of fluorinated compounds, where HRMS can confirm the presence and number of fluorine, oxygen, and other atoms in a product or impurity. nih.gov

HRMS is frequently used in combination with NMR and chromatography (LC-HRMS or GC-HRMS) to analyze complex mixtures from synthesis or degradation studies. nih.govacs.org While NMR provides detailed structural connectivity, HRMS confirms the molecular formula of the parent ion and its fragments, offering complementary and confirmatory data. This combined approach has proven powerful for elucidating the structures of photolysis products of fluorinated pharmaceuticals and for identifying transient intermediates in reaction mechanisms. nih.govresearchgate.netrsc.org

Computational Chemistry and Theoretical Investigations of Allyl Fluoride

Density Functional Theory (DFT) Applications

DFT calculations have been extensively applied to study various facets of allyl fluoride (B91410) chemistry, from elucidating complex reaction pathways to understanding the subtle intermolecular forces that govern reactivity.

DFT studies have been instrumental in mapping out the step-by-step processes of reactions involving allyl fluoride. For instance, in the metal-free allylic fluorination of styrenes using Selectfluor, DFT calculations have been employed to probe the minute details of the reaction mechanism, revealing the sequential process of this transformation. researchgate.netresearchgate.net These computational approaches help to understand the interaction between the alkene substrate and the electrophilic fluorinating reagent. researchgate.netresearchgate.net

In transition-metal-catalyzed reactions, DFT provides a framework for understanding the catalytic cycle. For the palladium-catalyzed fluorination of allylic chlorides, a proposed catalytic cycle involves the coordination of the Pd(0) catalyst, oxidative addition to form an allylpalladium chloride, halide exchange to produce an allylpalladium fluoride, and subsequent C–F bond formation. acs.org Similarly, in the Rh-catalyzed allylic substitution of alkenes, DFT calculations have shown an unusual outer-sphere nucleophilic substitution mechanism. nih.gov

A key strength of DFT is its ability to calculate the structures and energies of transition states, which are the highest energy points along a reaction coordinate and determine the rate of a reaction. By analyzing these transition states and their associated energy barriers, chemists can gain a deeper understanding of reaction feasibility and efficiency. researchgate.netsmolecule.com

For example, in a DFT study of a model reaction between a zirconium imido complex and methyl allyl ether, a six-membered closed transition state was identified for the substitution step. nih.gov The calculations also revealed that the activation barrier for the rearrangement of this compound is significantly lower than that for allyl methyl ether and allyl chloride, explaining the observed higher reactivity of this compound in this system. nih.gov In the palladium-catalyzed fluorination of allylic chlorides, DFT calculations were used to determine the energy barriers for different pathways, helping to identify the most likely mechanism. acs.orgprinceton.edu

Table 1: Calculated Activation Barriers for Allylic Substitution

ReactantCalculated Activation Barrier (kcal/mol)
This compoundLower than Allyl Methyl Ether by 8 kcal/mol
Allyl ChlorideLower than Allyl Methyl Ether by 2 kcal/mol
Allyl Methyl EtherReference
Data derived from a DFT study on the reaction with a zirconium imido complex. nih.gov

DFT calculations are powerful tools for predicting and explaining the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the product). In a palladium/copper dual-catalyzed stereodivergent synthesis of fluorinated amino acids, a DFT study revealed that the F−Cu interaction between the allylic substrate and the copper catalyst significantly influences the stereoselectivity. researchgate.net

In the palladium-catalyzed fluorination of allylic chlorides, DFT calculations of transition state energies for the attack on different positions of the allyl group successfully predicted the preference for the branched allylic fluoride product. acs.orgprinceton.edu The calculated difference in activation energies (ΔΔG‡) between the pathways leading to the branched and linear products was in excellent agreement with experimental values. acs.org

Table 2: Comparison of Calculated and Experimental Regioselectivity

NucleophileCalculated ΔΔG‡ (kJ/mol)Experimental ΔΔG‡ (kJ/mol)
(PPh3)AgF249
Neutral Palladium FluorideExcellent Agreement6-9
Data for the Pd-catalyzed fluorination of allylic chlorides. acs.org

DFT allows for the detailed investigation of non-covalent interactions that can play a crucial role in chemical reactions. The aforementioned F−Cu interaction is a prime example of an intermolecular interaction that dictates the stereochemical outcome. researchgate.net

Intramolecular interactions, such as hydrogen bonding, are also amenable to DFT analysis. Studies on 4-anilino-5-fluoroquinazolines have used DFT to characterize the weak N−H···F hydrogen bond. escholarship.org Furthermore, noncovalent interactions between the fluoride and nearby C–H bonds have been suggested to influence calculated energies in transition states of palladium-catalyzed allylic fluorinations. acs.orgprinceton.edu DFT has also been used to study the interplay of various interactions in complexes of lithium fluoride with aromatic tetraamides, including N-H⋯F and C-H⋯F hydrogen bonding. nih.gov

Prediction and Rationale of Regioselectivity and Stereoselectivity

In Silico Studies for Understanding Structure-Reactivity Relationships

In silico studies, which are computational investigations, are vital for establishing relationships between the structure of a molecule and its reactivity. For this compound and its derivatives, these studies help to rationalize experimental observations and predict the behavior of new substrates.

Computational studies on π-allyl iridium intermediates have revealed that the presence of a fluorine atom on the allyl group leads to distinct structural changes compared to non-fluorinated analogues. escholarship.org Specifically, the Ir–C3 bond distance is elongated, causing the allyl plane to cant away from the metal. escholarship.org This structural distortion, a result of steric interactions, helps to explain the challenges in achieving high enantioselectivity in certain allylic substitution reactions. escholarship.org Such insights are crucial for the rational design of new catalysts. escholarship.org

Modeling of Catalytic Cycles and Key Intermediates

Computational modeling provides a powerful means to visualize and analyze entire catalytic cycles and the key intermediates involved. In the palladium-catalyzed decarboxylative allylic alkylation of allyl difluoro-β-ketoesters, DFT calculations have been used to map the entire reaction mechanism. rsc.org These computations revealed that the reaction starts with C–O bond cleavage, followed by a rate-determining CO2 extrusion step. rsc.org

A key finding from the modeling of palladium-catalyzed allylic fluorination is the role of an allylpalladium fluoride as a crucial intermediate. acs.orgprinceton.edu Computational and experimental evidence supports a homobimetallic mechanism where a neutral allylpalladium fluoride acts as the nucleophile, attacking a cationic allylpalladium electrophile. acs.orgprinceton.edu This detailed mechanistic picture, derived from modeling, explains the high branched selectivity and the influence of different ligands on the reaction. acs.orgprinceton.edu

Synthetic Applications of Allyl Fluoride in Organic Synthesis

Allyl Fluorides as Versatile Building Blocks and Synthetic Intermediates

Allyl fluorides have emerged as highly versatile building blocks and synthetic intermediates in modern organic chemistry. researchgate.netacs.org Their utility stems from the unique electronic properties conferred by the fluorine atom, which, despite the strength of the carbon-fluorine (C-F) bond, can participate in a variety of chemical transformations. chemrxiv.org They serve as valuable C3 synthons for creating functionalized allylic derivatives, which are themselves versatile intermediates for synthesizing complex molecules, including heterocycles. rsc.org The introduction of allyl fluorides as electrophiles in asymmetric allylic alkylation reactions has garnered significant interest, offering a novel pathway for C-C bond formation. thieme-connect.com

The reactivity of allyl fluorides can be harnessed in both transition-metal-catalyzed and organocatalytic systems. researchgate.net For instance, they have been successfully employed in transition-metal catalyzed defluorinative asymmetric allylic alkylations (AAAs). researchgate.net The ability of the fluorine atom to act as a leaving group, particularly when assisted by a fluorophilic species like silicon, has enabled the development of innovative and selective catalytic transformations under mild conditions. thieme-connect.comnih.gov This dual role of fluorine, acting as both a leaving group and an activator, overcomes the high thermodynamic barrier typically associated with C-F bond cleavage. researchgate.netnih.gov

Furthermore, allyl fluorides are key precursors for generating other valuable fluorinated synthons. acs.org Their applications extend to the synthesis of fluorinated materials and bioactive compounds, where the presence of fluorine can significantly alter physical and chemical properties. acs.org The development of methods using allyl fluorides continues to expand the toolkit of synthetic chemists, providing access to a diverse array of complex chemical architectures. chemrxiv.orgnih.gov

Construction of Complex Chemical Architectures

Allyl fluorides and their derivatives are instrumental in the construction of various fluorinated heterocyclic compounds, which are significant structural motifs in medicinal chemistry and materials science. researchgate.netnih.gov Functionalized propargylic and allylic fluorides serve as key building blocks for synthesizing fluorinated heterocycles such as furans, tetrahydrofurans, and lactams. researchgate.netnih.gov

The synthesis of fluorinated δ-lactams, for example, can be achieved through multi-step sequences starting from simple aldehydes. One approach involves the amino allylation of an aldehyde, followed by amide coupling with 2-fluoroacrylic acid to form a diene. rsc.org Subsequent ring-closing metathesis (RCM) of the diene, often requiring protection of the amide nitrogen, yields an unsaturated fluorinated lactam. rsc.org This methodology allows for the creation of a range of substituted δ-lactams. rsc.org Another strategy utilizes gem-difluoro-1,7-enyne amides, derived from fluorinated building blocks, which can undergo ring-closing metathesis to produce difluorodihydropyridinones (a type of δ-lactam). nih.gov

These methods highlight the role of fluorinated intermediates, accessible from allyl fluorides, in building complex cyclic systems containing fluorine. The resulting fluorinated lactams and other heterocycles are valuable scaffolds for further chemical exploration and development of new bioactive molecules. rsc.orgnih.gov

Table 1: Synthesis of Fluorinated δ-Lactams via Ring-Closing Metathesis

Starting AldehydeProtecting GroupMetathesis CatalystProduct (Unsaturated Lactam)YieldReference
Benzaldehydep-Methoxybenzyl (PMB)Grubbs II catalystN-PMB-6-phenyl-3-fluoro-5,6-dihydropyridin-2(1H)-oneQuantitative rsc.org
4-Methoxybenzaldehydep-Methoxybenzyl (PMB)Grubbs II catalystN-PMB-3-fluoro-6-(4-methoxyphenyl)-5,6-dihydropyridin-2(1H)-oneQuantitative rsc.org
2-Naphthaldehydep-Methoxybenzyl (PMB)Grubbs II catalystN-PMB-3-fluoro-6-(naphthalen-2-yl)-5,6-dihydropyridin-2(1H)-oneQuantitative rsc.org
2-Thiophenecarboxaldehydep-Methoxybenzyl (PMB)Grubbs II catalystN-PMB-3-fluoro-6-(thiophen-2-yl)-5,6-dihydropyridin-2(1H)-one98% rsc.org

The utility of allyl fluoride-derived intermediates extends to the synthesis of more complex bi- and tri-heterocyclic systems. researchgate.netnih.gov Specifically, fluorinated 1,7-diyne or 1,7-enyne derivatives, which can be prepared from functionalized allylic fluorides, are valuable precursors for constructing these elaborate architectures through transition-metal-catalyzed reactions. researchgate.netnih.gov

For instance, gem-difluoro-1,7-enyne amides can be transformed into 4,4-difluoro-3-oxoisoquinolines, a bicyclic lactam system, through a tandem ring-closing metathesis–enyne metathesis reaction. nih.gov These resulting bicyclic compounds can then serve as dienophiles in Diels-Alder reactions to yield heterotricyclic systems, demonstrating a pathway from relatively simple fluorinated building blocks to complex, multi-fused heterocyclic structures. nih.gov Another sophisticated approach involves a cascade reaction combining an isocyanide-based multicomponent reaction (IMCR) with an aza-Diels-Alder reaction and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate tris-heterocyclic compounds, where fluorine atoms can be incorporated to modulate molecular properties. frontiersin.org These strategies underscore the power of fluorinated synthons in building molecular diversity and complexity. nih.govfrontiersin.org

A significant application of allyl fluorides is in the stereocontrolled synthesis of α-allyl ketones. nih.gov This is achieved through a defluorinative allylation strategy, typically involving the reaction of silyl (B83357) enol ethers (SEEs) with allyl fluorides under catalytic conditions. chemrxiv.orgnih.gov This methodology is notable for its ability to construct α-allylated ketones bearing two adjacent stereocenters in a regio-, diastereo-, and enantioselective fashion. nih.gov

The reaction capitalizes on the unique properties of the fluorine atom, which functions as both a leaving group and an activator for the silyl enol ether nucleophile via a silicon-fluorine (Si-F) interaction. chemrxiv.orgnih.gov This synergistic effect facilitates the cleavage of the strong C-F bond under mild conditions, a process that is otherwise thermodynamically demanding. chemrxiv.orgresearchgate.net The use of chiral Lewis base catalysts, such as those derived from cinchona alkaloids, allows for high levels of stereocontrol. nih.govdb-thueringen.de

The scope of this transformation is broad, accommodating a wide variety of cyclic and acyclic silyl enol ethers and substituted allyl fluorides. chemrxiv.orgnih.gov This method provides a powerful and general protocol for the asymmetric α-allylation of ketones, a previously challenging transformation in organic synthesis. nih.gov

Table 2: Catalytic Asymmetric Defluorinative Allylation of Silyl Enol Ethers

Silyl Enol EtherAllyl Fluoride (B91410)CatalystProduct (α-Allyl Ketone)YieldDiastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.)Reference
Cyclohexanone SEE(E)-1-fluoro-1,3-diphenylprop-2-ene(DHQD)₂PHALsyn-2-allyl-2-phenylcyclohexan-1-one75%>20:195:5 nih.gov
Cyclopentanone SEE(E)-1-fluoro-1,3-diphenylprop-2-ene(DHQD)₂PHALsyn-2-allyl-2-phenylcyclopentan-1-one81%>20:195:5 nih.gov
Propiophenone SEE(E)-1-fluoro-1,3-diphenylprop-2-ene(DHQD)₂PHALsyn-2-allyl-1,2-diphenylpropan-1-one83%13:194:6 nih.gov
Estrone (B1671321) derivative SEE(E)-1-fluoro-1,3-diphenylprop-2-ene(DHQD)₂PHALAllylated estrone derivative65%>20:196:4 nih.gov

The incorporation of fluorine into amino acids can significantly influence their biological properties, making the synthesis of fluorinated amino acids a topic of great interest. arkat-usa.orgnih.gov Allyl fluorides are key reagents in novel synthetic strategies aimed at producing these valuable compounds. researchgate.net A noteworthy development is the stereodivergent synthesis of chiral fluorinated amino acids using a palladium/copper/lithium ternary catalytic system. researchgate.net This method involves the allylic substitution of geminal difluoromethylenes with amino acid Schiff bases, affording non-natural amino acids with a chiral allylic fluorine motif in high yields and with excellent stereoselectivity. researchgate.net

Other methods for synthesizing fluorinated amino acids involve the photochemical decarboxylation of α-fluorinated carboxylic acids to generate α-fluoroalkyl radicals, which can then be added to dehydroamino acids. organic-chemistry.org While not directly starting from this compound, these methods highlight the broader context of creating C-F bonds in amino acid scaffolds. The direct use of allyl fluorides in asymmetric catalysis provides a powerful route to enantiomerically enriched fluorinated amino acids, which are crucial building blocks for creating peptidomimetics and other biologically active molecules. researchgate.netarkat-usa.org

Allyl fluorides are pivotal in the controlled synthesis of both fluoroalkenes and products of C-H allylation, two important classes of organic molecules. jst.go.jprsc.org

The synthesis of functionalized Z-fluoroalkenes can be achieved with high stereoselectivity from readily available allylic alcohols using reagents like N-fluorobenzenesulfonimide (NFSI). rsc.orgresearchgate.net While this method starts from allylic alcohols, related chemistry allows for the conversion of allyl fluorides to other useful products. For example, palladium-catalyzed reductive defluorination of allylic gem-difluorides provides a chemo- and stereoselective route to fluoroalkenes. researchgate.net

In a different synthetic vein, allyl fluorides serve as effective coupling partners in transition-metal-catalyzed C-H functionalization reactions. jst.go.jp For example, a Cp*Co(III)-catalyzed reaction enables the direct C-H allylation of 6-arylpurines with allyl fluorides, yielding allylated purine (B94841) derivatives with moderate Z-selectivity. jst.go.jpjst.go.jp This reaction proceeds under mild conditions and demonstrates the utility of allyl fluorides in atom- and step-economical C-C bond formations by activating inert C-H bonds. jst.go.jp These dual applications showcase the versatility of allyl fluorides in constructing both fluorinated alkenes and complex allylated arenes. jst.go.jprsc.org

Generation of Fluorinated Amino Acids and Their Derivatives

Strategies for Further Functionalization and Diversification of Allylic Fluorides

Allylic fluorides are not merely synthetic targets but also serve as versatile building blocks for the introduction of fluorine into more complex molecular architectures. Their strategic value lies in their capacity to undergo a variety of transformations that modify the molecule at the carbon-fluorine bond, the carbon-carbon double bond, or adjacent positions. The development of transition-metal-catalyzed methods has been pivotal in unlocking the synthetic potential of these compounds, enabling their diversification into a wide array of functionalized molecules. Key strategies include nucleophilic allylic substitution, defluorinative cross-coupling, and alkene metathesis, which collectively provide a powerful toolkit for organic chemists.

Transition-Metal-Catalyzed Allylic Substitution

A primary strategy for the diversification of allylic fluorides involves the substitution of the fluoride atom with other nucleophiles. Although the C-F bond is the strongest single bond to carbon, its position allylic to a double bond allows for activation by transition metal catalysts. Palladium and iridium complexes are particularly effective in facilitating these transformations. rsc.orgnih.gov

Research has demonstrated a powerful two-step, one-pot strategy that combines palladium-catalyzed allylic C-H oxidation of terminal alkenes to form linear allyl benzoates, followed by iridium-catalyzed allylic substitution. nih.gov This sequence allows for the diversification of the allylic intermediate with a broad range of nucleophiles that might be sensitive to direct oxidative conditions. nih.gov This method enables the stereoselective formation of a variety of chiral products by creating new C-N, C-O, C-S, or C-C bonds at the allylic position in high yields and excellent enantioselectivity. nih.gov The separation of the oxidation and functionalization steps is crucial to the broad scope of the process. nih.gov This "functionalization and diversification" approach highlights the utility of creating a reactive handle that can then be catalytically diversified. nih.govberkeley.edu

Defluorinative Cross-Coupling Reactions

A more advanced strategy involves the cleavage of a C-F bond as part of a cross-coupling reaction, known as defluorinative functionalization. This approach is particularly useful for the transformation of readily available allylic gem-difluorides into valuable monofluoroalkenes. organic-chemistry.org

A notable example is a palladium-catalyzed method that reacts allylic gem-difluorides with a wide range of boronic acids. organic-chemistry.org This process facilitates regioselective arylation, alkylation, allylation, and alkenylation, producing monofluorinated alkenes with high Z-selectivity under mild conditions. organic-chemistry.org A key aspect of this methodology is the proposed generation of a Pd-OH intermediate, enabled by a lithium-fluoride interaction, which expands the scope of compatible nucleophiles beyond traditional, highly reactive organometallic reagents. organic-chemistry.org The reaction demonstrates broad functional group tolerance, accommodating various substituents on the boronic acid partner. organic-chemistry.org

Table 1: Palladium-Catalyzed Defluoro-Arylation of Allylic gem-Difluorides with Boronic Acids This table presents representative data on the palladium-catalyzed reaction between an allylic gem-difluoride and various arylboronic acids, showcasing the scope and efficiency of the transformation.

EntryArylboronic AcidCatalyst Loading (mol%)ProductYield (%)Z:E Ratio
1Phenylboronic acid1(Z)-(3-fluoroprop-1-en-1-yl)benzene85>20:1
24-Methoxyphenylboronic acid11-((Z)-3-fluoroprop-1-en-1-yl)-4-methoxybenzene92>20:1
34-Chlorophenylboronic acid11-chloro-4-((Z)-3-fluoroprop-1-en-1-yl)benzene88>20:1
43-Thienylboronic acid1.53-((Z)-3-fluoroprop-1-en-1-yl)thiophene75>20:1
52-Naphthylboronic acid12-((Z)-3-fluoroprop-1-en-1-yl)naphthalene81>20:1
Data sourced from research on palladium-catalyzed synthesis of monofluorinated alkenes. organic-chemistry.org

Alkene Metathesis

The diversification of allylic fluorides is not limited to reactions involving the C-F bond. The carbon-carbon double bond itself serves as a handle for further functionalization through alkene metathesis. Cross-metathesis (CM) reactions, particularly those employing ruthenium-based catalysts, have been successfully used to synthesize more complex and functionalized internal allylic monofluorides. rsc.org This strategy allows for the coupling of a simpler this compound with a different olefin, thereby constructing a more elaborate carbon skeleton while retaining the valuable fluorine atom in the allylic position. The reaction can proceed with high E-selectivity, offering control over the geometry of the newly formed double bond. rsc.org

Q & A

Q. How do the physicochemical properties of allyl fluoride compare to other allyl halides, and what implications do these differences have for experimental handling?

this compound (C₃H₅F) exhibits distinct reactivity due to its weaker carbon-fluorine bond polarization compared to allyl chloride (C₃H₅Cl) and allyl iodide (C₃H₅I). Computational studies predict its boiling point (253.15 K) and molecular stability, which are critical for storage and reaction design. This compound’s lower stability compared to chlorides/bromides necessitates inert atmospheres and low-temperature storage to prevent decomposition .

Q. What factors influence the thermodynamic favorability and kinetic barriers in this compound substitution reactions compared to allyl ethers and chlorides?

Substitution reactions of this compound with zirconium complexes show greater thermodynamic favorability (ΔE = 15 kcal/mol) and lower activation barriers (8 kcal/mol lower than allyl methyl ether) due to partial Zr–F bond formation during the transition state. This contrasts with allyl chloride, where weaker Lewis basicity results in higher kinetic barriers .

Advanced Research Questions

Q. What computational approaches are used to predict the thermodynamic and kinetic parameters of this compound in substitution reactions, and how do they align with experimental data?

Density functional theory (DFT) at the B3LYP/6-31G(d) level is employed to model this compound’s reaction pathways, including transition-state geometries and bond dissociation energies. These models align with experimental kinetic data (e.g., 6 kcal/mol lower activation energy vs. allyl chloride) but may require calibration for hypervalent intermediates in fluorodesilylation reactions .

Q. How can transition-metal-free fluorodesilylation be employed for stereoselective synthesis of allyl fluorides, and what are the mechanistic insights?

Electrophilic fluorodesilylation of α-silyl allylboronate esters with Selectfluor generates (E)-boryl-substituted allyl fluorides in high yields. The mechanism involves fluoride transfer to SO₂, forming FSO₂⁻, which acts as a stable fluoride source. Stereoselectivity arises from hypervalent silicon intermediates, avoiding energetically demanding C–Si bond scission .

Q. What methodologies enable the regio- and stereoselective incorporation of sulfonyl fluoride groups into allyl systems, and what are their applications in SuFEx chemistry?

A Heck–Matsuda process couples aryl diazonium salts with allyl sulfonyl fluorides, achieving γ-aryl selectivity via palladium catalysis. This method enables access to sulfonyl fluoride derivatives for sulfur(VI) fluoride exchange (SuFEx) click chemistry, critical for drug discovery and polymer synthesis .

Q. What analytical techniques are recommended for detecting and quantifying this compound in environmental or biological matrices, and what are their limitations?

Infrared gas imaging (e.g., FLIR GF306) detects this compound leaks via spectral absorption at 10.3–11.5 µm. For trace quantification, gas chromatography-mass spectrometry (GC-MS) paired with derivatization (e.g., silylation) enhances sensitivity. Limitations include interference from co-eluting volatile fluorocarbons and matrix effects in biological samples .

Q. How does the fluoride transfer mechanism from silane precursors influence the efficiency of this compound synthesis, and what role does SO₂ play in this process?

In sulfonylative cross-coupling, SO₂ stabilizes fluoride transfer by forming FSO₂⁻, which mitigates side reactions like allyl phenyl sulfone formation. Tetrabutylammonium fluoride (TBAF) enhances fluoride availability, but computational studies suggest SO₂’s role in lowering transition-state energy is critical for scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyl fluoride
Reactant of Route 2
Allyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.